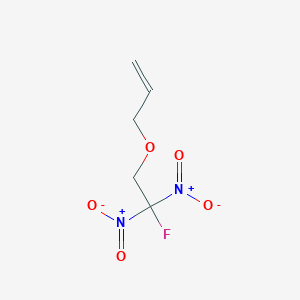

Allyl 2,2-dinitro-2-fluoroethyl ether

Description

This procedure yields a 47% product with a boiling point of 34–35°C at 0.2 mm Hg, confirmed by IR and NMR spectral consistency with known standards .

Properties

Molecular Formula |

C5H7FN2O5 |

|---|---|

Molecular Weight |

194.12 g/mol |

IUPAC Name |

3-(2-fluoro-2,2-dinitroethoxy)prop-1-ene |

InChI |

InChI=1S/C5H7FN2O5/c1-2-3-13-4-5(6,7(9)10)8(11)12/h2H,1,3-4H2 |

InChI Key |

VARRPJYREWCKCU-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOCC([N+](=O)[O-])([N+](=O)[O-])F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Allyl Ethers

Fluorinated Allyl Ethers

2-Hydroperfluoroethyl Allyl Ether (CAS 1428-33-7)

- Structure : HCF₂CF₂OCH₂CH=CH₂

- Synthesis : Produced via the addition of tetrafluoroethylene to allyl alcohol .

- Properties: Molecular weight: 158.09 g/mol Applications: Specialty resin comonomer for high-performance polymers due to fluorinated segments enhancing chemical resistance and thermal stability.

Allyl 2,2,3,3-Tetrafluoropropyl Ether (CAS 681-68-5)

Aromatic Allyl Ethers

Allyl Phenyl Ether (CAS 1746-13-0)

- Structure : C₉H₁₀O

- Properties :

- Contrast : The absence of nitro or fluorine substituents limits its use in high-energy applications but enhances versatility in classical organic reactions.

Allyl 2,6-Dimethylphenyl Ether

Polyol-Derived Allyl Ethers

1,3-Propanediol, 2,2-Bis(hydroxymethyl)-, Allyl Ether (CAS 91648-24-7)

- Structure : C₁₇H₂₈O₄ (tetraallyl derivative)

- Properties :

- Applications : Crosslinking agent in polymer chemistry, particularly for hydrophilic resins.

- Contrast : Hydroxyl groups enable hydrogen bonding, contrasting with the nitro-fluoroethyl group’s electron-withdrawing effects.

Research Implications and Industrial Relevance

The nitro-fluoroethyl group in Allyl 2,2-dinitro-2-fluoroethyl ether offers a balance of reactivity and stability, making it suitable for niche applications in explosives or fluorinated surfactants. In contrast, fully fluorinated ethers excel in environments demanding chemical resistance, while aromatic allyl ethers remain staples in synthetic organic chemistry. Toxicity and stability profiles further dictate industrial preferences, with polyol-derived ethers favored in biocompatible polymers.

Preparation Methods

Alkylation of 2,2-Dinitro-2-fluoroethanol with Allyl Bromide

The most widely documented method involves the nucleophilic substitution of 2,2-dinitro-2-fluoroethanol with allyl bromide in an alkaline medium. The reaction proceeds via deprotonation of the fluorinated alcohol to form a reactive alkoxide ion, which subsequently attacks the allyl bromide’s electrophilic carbon.

Reaction Conditions:

-

Base: Sodium carbonate or hydroxide maintains a pH > 8 to ensure complete deprotonation.

-

Solvent: Aqueous or aqueous-organic biphasic systems (e.g., water/methylene chloride) enhance reactivity while facilitating product extraction.

-

Temperature: 0–10°C to suppress side reactions such as allyl bromide hydrolysis or nitro group decomposition.

-

Stoichiometry: A 1:1 molar ratio of 2,2-dinitro-2-fluoroethanol to allyl bromide is typical, though excess allyl bromide (1.2–1.5 equiv) improves conversion.

Workup and Isolation:

Post-reaction, the mixture is extracted with methylene chloride, washed with water to remove residual base, and dried over magnesium sulfate. Solvent evaporation under reduced pressure yields the crude product, which is further purified via distillation or recrystallization. Reported yields range from 70% to 84%, depending on reaction optimization.

Acid-Catalyzed Etherification

While less common, sulfuric acid-catalyzed reactions have been explored for analogous fluorinated ethers. For example, 2,2-dinitro-2-fluoroethanol reacts with 1-bromo-1,1,4-trinitro-4-azapentanol-5 in concentrated sulfuric acid (94%) at 0–10°C to form unsymmetrical ethers. Although this method achieves 70% yields, the harsh acidic conditions risk nitro group degradation, making it less favorable for allyl ether synthesis.

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Pathway

The alkaline conditions deprotonate 2,2-dinitro-2-fluoroethanol (pKa ≈ 8–9) to form a resonance-stabilized alkoxide ion. This species attacks the allyl bromide’s primary carbon, displacing bromide and forming the ether linkage. The reaction’s success hinges on maintaining a pH > 8 to ensure full alkoxide generation while avoiding excessive base-induced allyl bromide hydrolysis.

Side Reactions:

Role of Buffering Agents

Sodium carbonate acts as both a base and a buffer, neutralizing hydrogen fluoride generated during the reaction and preventing pH drops that could protonate the alkoxide. In large-scale syntheses, incremental addition of base (e.g., 10% Na2CO3 solution) maintains optimal pH and mitigates side reactions.

Optimization Strategies

Solvent Systems

Biphasic systems (e.g., water/methylene chloride) improve mass transfer between the aqueous alkoxide and organic allyl bromide phases. Dimethyl sulfoxide (DMSO) co-solvents enhance reaction rates by solubilizing both reactants, though they complicate product isolation.

Temperature Control

Low temperatures (0–10°C) slow allyl bromide hydrolysis and nitro group decomposition. For instance, fluorination reactions at 5–10°C achieve 93% purity, whereas room-temperature analogs exhibit 10–15% yield reductions.

Catalytic Additives

Boron trifluoride etherate (BF3·OEt2) accelerates alkoxide formation in non-aqueous media, as demonstrated in methyl ether syntheses. However, its use with allyl bromide remains unexplored and warrants further investigation.

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 66–67°C (3 mmHg) |

| Density | 1.58 g/cm³ |

| Purity (HPLC) | ≥93% |

Scalability and Industrial Considerations

Pilot-scale syntheses employ continuous pH monitoring and automated base addition to maintain consistency. For example, a 400 mL batch with 0.1 mol 2,2-dinitro-2-fluoroethanol achieves 84% yield after 2 hours . Challenges include allyl bromide’s volatility (bp 71°C) and the compound’s sensitivity to light and heat, necessitating inert atmosphere handling.

Q & A

Q. What are the optimal synthetic routes for Allyl 2,2-dinitro-2-fluoroethyl ether, and how can yield be improved?

The synthesis typically involves reacting allyl triflate with 2-fluoro-2,2-dinitroethanol in methylene chloride using potassium carbonate as a base, yielding ~47% under reflux conditions . To improve yields, consider:

- Catalyst Screening : Alternative catalysts (e.g., RhCl(PPh₃)₃ or Pd complexes) may enhance reaction efficiency, as seen in allyl ether cleavage studies .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) could stabilize intermediates, reducing side reactions.

- Purification Strategies : Fractional distillation or column chromatography can isolate the product from byproducts like unreacted alcohols.

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-MS : Used to confirm molecular weight (e.g., m/z peaks for nitro and fluoro groups) and purity, as demonstrated in naphthylallyl ether analysis .

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves allyl and nitro group positions.

- IR Spectroscopy : Detects functional groups (C-F stretch ~1100 cm⁻¹, NO₂ asymmetric stretch ~1550 cm⁻¹) .

Advanced Research Questions

Q. How does the Claisen rearrangement apply to this compound, and what mechanistic insights exist?

Allyl ethers undergo Claisen rearrangement under thermal or catalytic conditions to form γ,δ-unsaturated carbonyl compounds. For this derivative:

- Thermal Activation : Heating in inert solvents (e.g., toluene) may induce rearrangement, with kinetics influenced by electron-withdrawing nitro/fluoro groups.

- Catalytic Pathways : Pd(0) or Rh complexes (e.g., RhCl(PPh₃)₃) can lower activation energy by forming π-allyl intermediates, as observed in allyl phenyl ether studies .

- Computational Modeling : Density Functional Theory (DFT) can map transition states and predict regioselectivity .

Q. What catalytic systems enable selective functionalization or deprotection of this ether?

- Rhodium Catalysts : RhCl(PPh₃)₃ selectively cleaves allyl ethers under mild conditions (aqueous ethanol, reflux), preserving nitro/fluoro groups .

- Nickel Complexes : Ni⁰ catalysts facilitate intramolecular allyl transfers, useful for synthesizing cyclic derivatives .

- Acid/Base Stability : Test resistance to HCl/NaOH to identify orthogonal deprotection strategies for multi-step syntheses.

Q. How do solvent and temperature affect the thermal stability of this compound?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures; fluorinated ethers (e.g., hexafluoropropyl derivatives) show high thermal stability (~200°C) .

- Solvent Effects : Non-polar solvents (e.g., hexane) may delay decomposition compared to polar solvents.

- Kinetic Studies : Monitor degradation via Arrhenius plots to predict shelf-life under storage conditions.

Q. How can conflicting data on reaction outcomes be resolved?

- Controlled Replicates : Reproduce reactions with strict control of moisture, oxygen, and catalyst loading.

- Byproduct Analysis : Use GC-MS or HPLC to identify intermediates (e.g., hydrolyzed alcohols or nitroso derivatives).

- Computational Validation : Compare experimental results with DFT-predicted pathways to reconcile discrepancies .

Q. What computational methods predict reaction pathways and electronic effects?

- DFT Calculations : Model transition states for key reactions (e.g., Claisen rearrangement) to assess electronic effects of nitro/fluoro groups .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.

- QSPR Models : Relate molecular descriptors (e.g., Hammett constants) to reactivity trends.

Methodological Considerations

- Safety Protocols : Handle nitro compounds in fume hoods due to potential explosivity.

- Data Reproducibility : Document catalyst batch numbers and solvent purity, as trace impurities (e.g., water) can skew results.

- Cross-Disciplinary Collaboration : Partner with computational chemists to validate mechanistic hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.